Bursehernin

Descripción general

Descripción

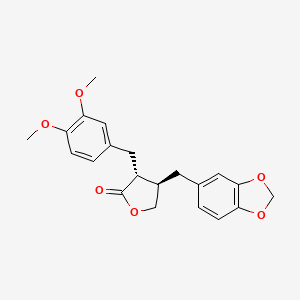

Bursehernin, also known as methylpluviatolide, is a lignan compound that has garnered attention for its potential anticancer properties. It is a naturally occurring compound found in various plant species, particularly in the genus Bursera. This compound is characterized by its unique chemical structure, which includes a butan-4-olide moiety and a benzodioxole ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bursehernin can be synthesized through several methods. One common approach involves the use of cross-dehydrogenative coupling of carbonyl compounds. This method allows for the formation of unsymmetrical 1,4-dicarbonyl compounds, which can be further transformed into heterocycles through the Paal-Knorr reaction . Another method involves the photochemical reactions of α-santonin derivatives, which can be carried out in various solvents such as anhydrous acetic acid, acetic acid/water mixtures, or acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification is achieved through techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Bursehernin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, such as 5’-demethylyatein.

Reduction: Sodium borohydride reduction of this compound derivatives can yield compounds with different hydroxyl groups.

Substitution: This compound can undergo substitution reactions, particularly involving the benzodioxole ring system.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound derivatives.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5’-demethylyatein.

Reduction: Hydroxylated derivatives of this compound.

Substitution: Substituted benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Bursehernin has demonstrated significant anticancer effects across various cancer cell lines. Research indicates that it exhibits strong growth inhibition particularly against breast cancer and cholangiocarcinoma cells.

Comparative Efficacy

In comparative studies, this compound showed greater cytotoxicity than traditional chemotherapeutic agents like etoposide in certain cancer cell lines. This suggests that this compound may offer a novel approach to cancer therapy with potentially fewer side effects .

Breast Cancer Research

A study published in 2019 explored the effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-468). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Cholangiocarcinoma Treatment

Research focused on cholangiocarcinoma cells (KKU-M213) revealed that this compound not only inhibited cell growth but also triggered apoptosis more effectively than some existing treatments. This highlights its potential as a therapeutic agent against this challenging type of cancer .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound in scientific research:

| Cancer Type | IC50 Value (μM) | Mechanism | Comparison with Etoposide |

|---|---|---|---|

| Breast Cancer (MCF-7) | 4.30 ± 0.65 | Induces apoptosis; G2/M arrest | More cytotoxic |

| Cholangiocarcinoma | 3.70 ± 0.79 | Induces apoptosis; G2/M arrest | More cytotoxic |

Mecanismo De Acción

Bursehernin exerts its effects through several molecular targets and pathways:

Topoisomerase II Inhibition: This compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication.

STAT3 Inhibition: The compound also inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival.

Cyclin D1 Downregulation: This compound downregulates the expression of cyclin D1, a protein involved in cell cycle regulation.

p21 Induction: The compound induces the expression of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest.

Comparación Con Compuestos Similares

Bursehernin is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:

This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Bursehernin, a synthetic derivative of the lignan compound kusunokinin, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This article delves into the detailed biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from kusunokinin, which is known for various biological properties, including antitumor effects. The compound has been synthesized and studied for its potential in inhibiting cancer cell growth and inducing apoptosis in various cancer types.

Research indicates that this compound exhibits strong anticancer activity through several mechanisms:

- Cell Viability Inhibition : this compound shows significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), colon cancer (HT-29), and cholangiocarcinoma (KKU-M213) cells. The compound has demonstrated IC50 values indicating potent growth inhibition:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is associated with a reduction in proteins involved in cell proliferation such as topoisomerase II, STAT3, cyclin D1, and p21 .

- Apoptosis Induction : The compound promotes apoptosis in a time-dependent manner, as evidenced by increased multi-caspase activity in treated cells compared to controls .

Comparative Efficacy

In comparative studies, this compound has been shown to be more effective than traditional chemotherapeutic agents like etoposide in certain cancer cell lines . This highlights its potential as a viable alternative or complement to existing treatments.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Case Study Example

One notable case study investigated the effects of this compound on cholangiocarcinoma cells (KKU-M213). The results indicated that treatment with this compound led to significant decreases in viable cell counts and increased apoptotic markers compared to untreated controls. This study underscores the compound's potential application in treating aggressive cancers .

Propiedades

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDDRJHJMFFBB-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960847 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40456-51-7 | |

| Record name | Bursehernin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bursehernin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Bursehernin?

A1: this compound is a natural lignan found in various plant species. Research has identified its presence in Bupleurum salicifolium [, ], Stellera chamaejasme [], Hernandia ovigera [], Wikstroemia indica [], and Anthriscus sylvestris [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. This information can be deduced from mass spectrometry analyses reported in studies investigating its isolation and characterization. []

Q3: Can you describe the structure of this compound?

A3: this compound belongs to the dibenzylbutyrolactone class of lignans. Its structure consists of two phenylpropanoid units linked by a β,β' bond, forming a tetrahydrofuran ring. The specific substitution pattern on the aromatic rings is crucial for its biological activity. [, , ]

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, to elucidate the structure of this compound. Additionally, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), are employed for further structural confirmation. [, ]

Q5: Has this compound demonstrated any notable biological activity?

A5: Research indicates that this compound exhibits inhibitory activity against the hatching of potato cyst nematodes Globodera pallida and Globodera rostochiensis. This discovery highlights its potential as an allelopathic substance, playing a role in plant defense mechanisms. []

Q6: How does this compound compare to other lignans in terms of its effect on potato cyst nematodes?

A6: this compound and Matairesinol are the first lignans reported to impact phytoparasitic nematodes. Their ability to inhibit the hatching of Globodera pallida, a species previously unaffected by known natural products, makes them significant. []

Q7: What is known about the biosynthesis of this compound?

A7: Studies using labeled precursors in Anthriscus sylvestris revealed that this compound biosynthesis branches from Matairesinol. The pathway involves Thujaplicatin, 5-Methylthujaplicatin, and 4,5-Dimethylthujaplicatin as intermediates. Importantly, this route is independent of the pathway leading to Yatein, another lignan. []

Q8: Have there been any attempts to synthesize this compound chemically?

A8: Yes, a total synthesis of (-)-Bursehernin has been achieved utilizing a novel approach combining photoredox and enamine catalysis. This method allows for the enantioselective α-cyanoalkylation of aldehydes, providing access to this compound and related compounds. []

Q9: Are there other synthetic routes to access this compound?

A9: An alternative total synthesis of (-)-Bursehernin utilizes an oxidative intermolecular enolate heterocoupling strategy. This method involves the union of different carbonyl compounds, ultimately yielding the desired unsymmetrical lignan lactone. []

Q10: Has the anticancer potential of this compound been investigated?

A10: Research suggests that this compound, along with its synthetic derivative (±)-Kusunokinin, exhibits anticancer activity against human cancer cell lines. This finding warrants further investigation into its potential as a chemotherapeutic agent. []

Q11: What is known about the molecular mechanisms underlying this compound's biological activity?

A11: Studies have shown that 7,7'-Dihydroxy this compound, a derivative of this compound, can inhibit the expression of inducible nitric oxide synthase (iNOS). This inhibition occurs through the suppression of NF-κB DNA binding, suggesting a potential mechanism for its anti-inflammatory and anticancer effects. []

Q12: Have there been studies exploring the interaction between this compound and proteins?

A12: Yes, research utilizing molecular docking and molecular dynamics simulations has investigated the interaction between this compound and specific proteins. These studies aim to understand the structural basis of its bioactivity and guide the development of more potent derivatives. []

Q13: Are there any derivatives of this compound with modified structures and potentially enhanced activity?

A13: Researchers have designed and synthesized a series of this compound derivatives by modifying the parent structure. These derivatives were evaluated for their estrogenic and antiestrogenic activities, revealing structure-activity relationships valuable for future drug development efforts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.